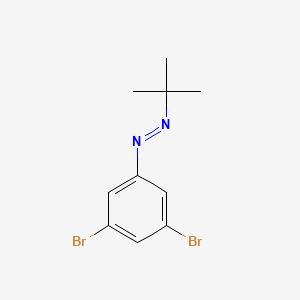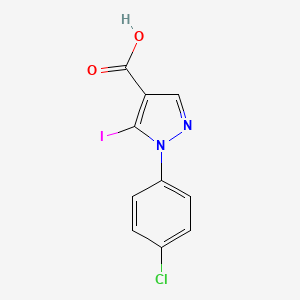
4-(2-Phenylethenyl)-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Phenylethenyl)-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines This compound is characterized by the presence of a bipyridine core with a phenylethenyl group attached to one of the pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethenyl)-2,2’-bipyridine typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2,2’-bipyridine with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under an inert atmosphere .
Industrial Production Methods
Industrial production of 4-(2-Phenylethenyl)-2,2’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the compound can be achieved through techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylethenyl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethenyl group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of bipyridine derivatives with oxidized phenylethenyl groups.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives with various functional groups.
Scientific Research Applications
4-(2-Phenylethenyl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 4-(2-Phenylethenyl)-2,2’-bipyridine involves its interaction with various molecular targets and pathways. As a ligand, it can coordinate with metal ions to form complexes that exhibit unique chemical and physical properties. These complexes can participate in catalytic cycles, redox reactions, and other chemical processes. The phenylethenyl group can also interact with biological molecules, potentially influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: A simpler bipyridine derivative without the phenylethenyl group.
2,2’-Bipyridine: The parent compound of 4-(2-Phenylethenyl)-2,2’-bipyridine.
Phenanthroline: A related compound with a similar structure but different chemical properties.
Uniqueness
This group enhances the compound’s ability to participate in various chemical reactions and form complexes with metal ions, making it valuable in coordination chemistry and catalysis .
Properties
CAS No. |
825621-04-3 |
|---|---|
Molecular Formula |
C18H14N2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
4-(2-phenylethenyl)-2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C18H14N2/c1-2-6-15(7-3-1)9-10-16-11-13-20-18(14-16)17-8-4-5-12-19-17/h1-14H |
InChI Key |
UKLXZXCSJMFEAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Benzimidazole, 2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14215702.png)

![1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14215709.png)
![Pyrrolidine, 1-methyl-2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14215713.png)
![4-[5-(1,3-Benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol](/img/structure/B14215714.png)

![N,N-Dibutyl-8-[2-(isoquinolin-5-YL)ethenyl]phenanthren-2-amine](/img/structure/B14215725.png)

![3-{[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}phenol](/img/structure/B14215734.png)

![1-(4-Bromophenyl)-2-[(phenanthridin-6-yl)sulfanyl]ethan-1-one](/img/structure/B14215737.png)
